Methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate
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Overview
Description
Methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of glyoxal with ammonia and methyl formate under controlled conditions to form the imidazole ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds.
Scientific Research Applications
Methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
Comparison with Similar Compounds
Methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A derivative with a methyl group at the second position.
4,5-Dihydroimidazole: A partially saturated imidazole ring.
Uniqueness: this compound is unique due to the presence of both a methyl ester and an oxo group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
methyl 2-oxo-1,5-dihydroimidazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-10-4(8)3-2-6-5(9)7-3/h2-3H,1H3,(H,7,9) |
InChI Key |
FMNTUZUBJAXOPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)N1 |
Origin of Product |
United States |
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